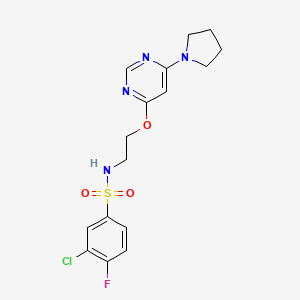
3-chloro-4-fluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that features a combination of halogenated aromatic rings and heterocyclic structures
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, influencing their biological activity .
Mode of Action
It is known that the spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Result of Action
Compounds with similar structures have been found to have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-N-(2-((6-(pyrrolidin
Biological Activity
3-Chloro-4-fluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into key functional groups:
- Chloro and Fluoro Substituents : These halogens often enhance biological activity by increasing lipophilicity and altering electronic properties.
- Pyrrolidine and Pyrimidine Moieties : These nitrogen-containing rings are commonly found in bioactive compounds and contribute to the interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit various kinases involved in cancer progression. The presence of the pyrrolidine ring may enhance binding affinity to targets such as epidermal growth factor receptors (EGFR), which are crucial in many cancers.
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
The sulfonamide group is known for its antibacterial properties. Similar compounds have demonstrated effectiveness against a range of bacterial strains, suggesting that the target compound may also possess antimicrobial activity.
Case Study: Antimicrobial Testing
In a study evaluating the antibacterial properties of sulfonamides, derivatives similar to the target compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL depending on the bacterial strain tested .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Halogen Substitution : The presence of halogens (Cl and F) can enhance potency by improving binding interactions with target proteins.
- Pyrrolidine Ring Modifications : Alterations in the pyrrolidine structure may lead to changes in pharmacokinetic properties and receptor selectivity.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4O3S/c17-13-9-12(3-4-14(13)18)26(23,24)21-5-8-25-16-10-15(19-11-20-16)22-6-1-2-7-22/h3-4,9-11,21H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRSTKIGSWYUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














